REACTION_CXSMILES
|
[F:1][C:2]1([F:19])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH:8]C(=O)OCC1C=CC=CC=1.[ClH:20]>>[ClH:20].[F:1][C:2]1([F:19])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH2:8] |f:2.3|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
FC1(C(CCCC1)NC(OCC1=CC=CC=C1)=O)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (3×1 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(C(CCCC1)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |